
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIO2 It is a halogenated ketone that features a chloro group, an iodo group, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with 2-iodo-3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
科学的研究の応用
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive halogen groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-Chloro-1-(3-iodo-2-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-iodo-4-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-iodo-3-methylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and iodo groups provides versatility in chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C10H10ClIO2 |
|---|---|
分子量 |
324.54 g/mol |
IUPAC名 |
1-chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
InChIキー |
SFBCWVZAFGSVPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


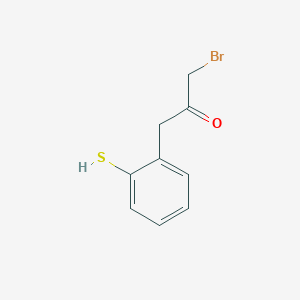
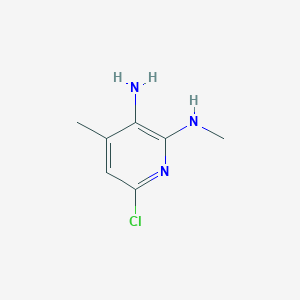
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
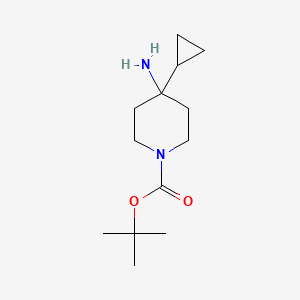
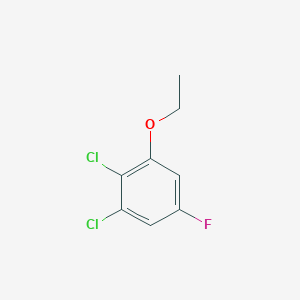
![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
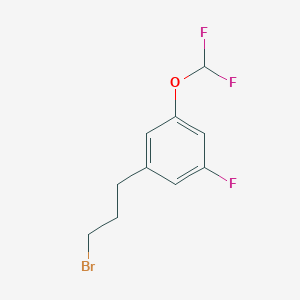
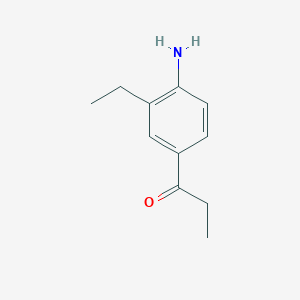

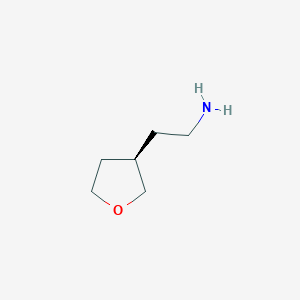
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


